Paraherquamide E
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Overview
Description
Paraherquamide E is a naturally occurring alkaloid found in the bark and leaves of several species of the genus Paraherquamides. It is a unique small molecule that has been the focus of much scientific research in recent years. It has been demonstrated to have a wide range of potential medicinal and therapeutic applications, making it an exciting area of research.
Scientific Research Applications
Structural Analysis
Paraherquamide E, also known as 14-de-oxy-paraherquamide A, is a complex compound with a structure that includes two pyrrolidine rings, a piperazine ring, and two piperidine rings . The two pyrrolidine rings adopt envelope conformations, the piperazine ring of the diaza-bicyclo-[2.2.2]octan-3-one unit adopts a boat conformation, and the two piperidine rings are in distorted boat conformations . This unique structure has been the subject of extensive research.
Anthelmintic Activity
Paraherquamide E has been identified as a potent anthelmintic, meaning it is effective against parasitic worms (helminths) . Its anthelmintic activity was demonstrated using gerbils infected with a parasitic nematode Trichostrongylus colubriformi .
Selectivity on Nicotinic Acetylcholine Receptors
Research has shown that Paraherquamide E acts selectively on the nematode L-type nicotinic acetylcholine receptors (nAChRs), but the mechanism of its selectivity was unknown . Recent studies have revealed that structural features of loop C, loop E, and loop F contribute to the L-type nAChR selectivity of the alkaloid .
Potential for Drug Design
The selectivity of Paraherquamide E on L-type nAChRs creates a new platform for the design of anthelmintic drugs targeting cholinergic neurotransmission in parasitic nematodes . This could lead to the development of more effective treatments for parasitic infections.
Biosynthetic Pathway
The biosynthetic pathway of Paraherquamide E is of interest to researchers due to its complex heptacyclic scaffold . Understanding this pathway could provide insights into the production of other complex natural products.
Toxicity Studies
Paraherquamide E was first isolated as a toxic metabolite from Penicillium paraherquei . Further studies on its toxicity could provide valuable information for its safe use in medical applications.
Mechanism of Action
Target of Action
Paraherquamide E, a member of the paraherquamide family, primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Paraherquamide E is a selective, competitive, cholinergic antagonist that distinguishes subtypes of cholinergic receptors .
Mode of Action
Paraherquamide E interacts with its targets, the nAChRs, by acting as a competitive antagonist . It selectively acts on the nematode L-type nAChRs over the N-type . This selectivity is believed to be due to the structural features of loop C, loop E, and loop F of the orthosteric receptor binding site .
Biochemical Pathways
The biochemical pathways affected by Paraherquamide E involve the cholinergic system . By acting as a competitive antagonist at nAChRs, Paraherquamide E disrupts normal cholinergic neurotransmission. This disruption leads to a potent, non-toxic paralysis of nematodes .
Result of Action
The primary result of Paraherquamide E’s action is the induction of paralysis in nematodes . This effect is due to its antagonistic action on nAChRs, disrupting normal neurotransmission and leading to paralysis .
properties
IUPAC Name |
(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXZRQPTAQILV-PYGUQFFJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paraherquamide E |
Q & A
Q1: What is the insecticidal activity of Paraherquamide E and how does its structure relate to its potency?
A1: Paraherquamide E exhibits potent insecticidal activity, particularly against the hemipteran Oncopeltus fasciatus (milkweed bug). In a study screening various Paraherquamides, Paraherquamide E demonstrated the most potent activity with a LD50 of 0.089 µg/nymph []. While the exact mechanism of action remains unclear, structure-activity relationship studies suggest that the oxidative substitution at the C-16 position, a feature shared with Paraherquamide VM55597, might play a role in its enhanced insecticidal activity compared to other Paraherquamides [].
Q2: Can you describe the structural characteristics of Paraherquamide E obtained from spectroscopic data?
A2: Paraherquamide E (C28H35N3O4), also known as 14-deoxyparaherquamide A, possesses distinct structural features revealed by spectroscopic analyses []. Its structure includes two pyrrolidine rings adopting envelope conformations and a piperazine ring within the diazabicyclo[2.2.2]octan-3-one unit exhibiting a boat conformation. Additionally, two piperidine rings exist in distorted boat conformations [].
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